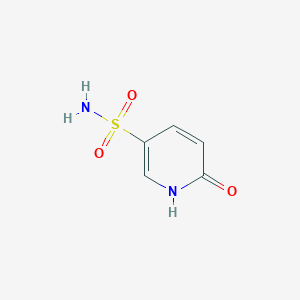

6-Hydroxypyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C5H6N2O3S |

|---|---|

Molecular Weight |

174.18 g/mol |

IUPAC Name |

6-oxo-1H-pyridine-3-sulfonamide |

InChI |

InChI=1S/C5H6N2O3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8)(H2,6,9,10) |

InChI Key |

AWJRUIZRYJPUHU-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)NC=C1S(=O)(=O)N |

Canonical SMILES |

C1=CC(=O)NC=C1S(=O)(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Chemical and Biological Properties

Structure and Reactivity

6-Hydroxypyridine-3-sulfonamide consists of a pyridine ring substituted with a hydroxyl (-OH) group and a sulfonamide (-SO2NH2) group. This configuration allows it to engage in various chemical interactions, making it a valuable building block in organic synthesis. The compound can undergo nucleophilic substitution reactions, oxidation, and reduction processes, which are essential for developing more complex molecules.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial properties, particularly against various bacterial strains. Its ability to form hydrogen bonds with biological macromolecules suggests potential roles in modulating enzyme activities and influencing cellular pathways. Additionally, its structural features make it a candidate for drug development targeting specific biological pathways.

Applications in Medicinal Chemistry

Antimicrobial Agents

this compound has been studied for its potential as an antimicrobial agent. Its interactions with bacterial enzymes can inhibit growth or enhance sensitivity to other antibiotics. For instance, studies have shown that compounds with similar structures can act as inhibitors of bacterial quorum sensing, which is critical for biofilm formation and virulence in pathogens like Pseudomonas aeruginosa .

Antiviral Properties

Recent investigations into sulfonamide derivatives have highlighted their antiviral potential against various viruses, including coxsackievirus B and SARS-CoV-2. The incorporation of this compound into novel drug designs may enhance the efficacy of antiviral therapies by targeting viral entry mechanisms or replication processes .

Applications in Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. It can be utilized in reactions to form triarylpyridines with sulfonate and sulfonamide moieties, which have demonstrated various biological activities including anti-cancer and anti-bacterial effects .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Fluoro-6-hydroxypyridine-3-sulfonamide | Contains fluorine; enhances reactivity | Increased biological activity due to fluorine |

| 6-Hydroxypyridine | Lacks the sulfonamide group; simpler | Different reactivity profile |

| Sulfanilamide | Contains an amine; lacks hydroxyl group | Well-known antibiotic properties |

| Sulfamethoxazole | Contains methoxy group; broader spectrum | Widely used as an antibiotic |

The combination of functional groups in this compound imparts distinct chemical reactivity and potential therapeutic effects not found in similar compounds. This uniqueness allows for diverse applications in both medicinal chemistry and organic synthesis.

Case Studies

- Antimicrobial Research : A study demonstrated that derivatives of this compound could significantly enhance the sensitivity of Pseudomonas aeruginosa to common antibiotics when used in combination therapies . This highlights the compound's potential as an adjunct therapy in treating resistant infections.

- Antiviral Development : Research on sulfonamide derivatives has shown promising results against various viruses, indicating that modifications including this compound could lead to new antiviral drugs with improved efficacy against emerging viral threats .

Chemical Reactions Analysis

Key Reaction Data:

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Sulfonation | H₂SO₄/SO₃, 190°C, 10 h | 70.84% | N/A | |

| Chlorination | PCl₃/Cl₂, 80–110°C, 20 h | ~99% | N/A | |

| Amination | NH₃ (aq.), acetone/toluene, 25°C | 83–84% | 99.7% |

Catalytic Coupling Reactions

Pyridine sulfonamides act as substrates in Fe₃O₄@SiO₂@PCLH-TFA-catalyzed triarylpyridine syntheses. For instance, 4-acetylphenyl-4-methylbenzenesulfonate reacts with aldehydes and ammonium acetate under solvent-free conditions at 110°C, forming triarylpyridines via a cooperative vinylogous anomeric-based oxidation mechanism . The catalyst enables efficient C–C bond formation with yields exceeding 80% for target molecules like 1f and 2c .

Mechanism Highlights:

-

Enolate formation : The sulfonate group activates the acetyl moiety for nucleophilic attack.

-

Chalcone intermediate : Generated via aldol condensation between enolate and aldehyde .

-

Cyclization : Ammonia promotes enamine formation, followed by dehydration to yield the triarylpyridine core .

Electrochemical Transformations

Sulfonamides participate in electrochemical oxidative couplings with amines. For example, thiols are oxidized to disulfides at the anode, which react with aminium radical cations (generated via amine oxidation) to form sulfenamides. Subsequent oxidations yield sulfonamides via sulfinamide intermediates . Radical scavengers like TEMPO inhibit this process, confirming radical-mediated pathways .

Key Observations:

-

Disulfide intermediates : Complete conversion within 20 seconds at the anode .

-

Sulfenamide isolation : Intermediate stability allows stepwise oxidation to sulfonamides .

Industrial-Scale Optimization

Large-scale production emphasizes solvent selection and catalyst efficiency. For example:

Comparison with Similar Compounds

6-Hydrazinopyridine-3-sulfonamide

- Structural Differences: Replaces the hydroxyl group at position 6 with a hydrazino (-NHNH₂) group ().

- Solubility: Hydrazine derivatives may exhibit lower aqueous solubility due to reduced hydrogen-bonding efficiency compared to hydroxyl groups. Biological Activity: Hydrazino groups can participate in covalent interactions with biological targets, which might enhance or alter mechanisms of action relative to hydroxyl-containing analogs.

6-Methylpyridine-3-sulfonamide

- Structural Differences : Substitutes the hydroxyl group with a methyl (-CH₃) group ().

- Lipophilicity: Increased hydrophobicity due to the methyl group could enhance membrane permeability, favoring absorption in biological systems. Synthetic Accessibility: Methyl groups are often easier to introduce via alkylation, simplifying synthesis compared to hydroxylated derivatives.

6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide

- Structural Differences : Incorporates a chloro (-Cl) group at position 6 and a fluorophenyl-benzyl group on the sulfonamide nitrogen ().

- Steric and Lipophilic Effects: The bulky fluorophenyl-benzyl substituent increases molecular weight and lipophilicity, which may improve binding to hydrophobic enzyme pockets but reduce solubility.

Sulfonate Pyridazine Derivatives (e.g., Compound 7a)

- Structural Differences : Replaces the pyridine ring with a pyridazine ring (two adjacent nitrogen atoms) and substitutes the sulfonamide with a sulfonate (-SO₃⁻) group ().

- Acidity: Sulfonate groups are stronger acids than sulfonamides, favoring ionization in physiological environments and altering pharmacokinetic properties.

Tabulated Comparison of Key Properties

| Compound | Substituent (Position 6) | Molecular Formula | Key Functional Groups | Predicted Properties |

|---|---|---|---|---|

| 6-Hydroxypyridine-3-sulfonamide | -OH | C₅H₆N₂O₃S | Hydroxyl, Sulfonamide | High polarity, moderate acidity, H-bond donor |

| 6-Hydrazinopyridine-3-sulfonamide | -NHNH₂ | C₅H₈N₄O₂S | Hydrazino, Sulfonamide | Reactive, lower solubility, potential toxicity |

| 6-Methylpyridine-3-sulfonamide | -CH₃ | C₆H₈N₂O₂S | Methyl, Sulfonamide | Increased lipophilicity, reduced acidity |

| 6-Chloro-N-fluorophenyl derivative | -Cl, -N(CH₃)(CH₂C₆H₄F) | C₁₃H₁₂ClFN₂O₂S | Chloro, Fluorophenyl, Sulfonamide | High lipophilicity, strong electron withdrawal |

| Pyridazine sulfonate (7a) | -O-SO₃⁻ (Pyridazine core) | C₁₁H₁₀N₂O₅S₂ | Sulfonate, Pyridazine | High acidity, ionized in solution |

Preparation Methods

Synthesis of 3-Chlorosulfonyl-6-hydroxypyridine

Chlorosulfonation of 6-hydroxypyridine typically employs chlorosulfonic acid under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group directs sulfonation to the para position (C-3). However, over-sulfonation and decomposition are common challenges, necessitating low temperatures (−10°C to 0°C) and short reaction times (1–2 hours).

Amination of Sulfonyl Chlorides

The resulting 3-chlorosulfonyl-6-hydroxypyridine is treated with aqueous ammonia or ammonium hydroxide to yield the sulfonamide. This step is performed in tetrahydrofuran (THF) or dichloromethane at 0–25°C, achieving moderate yields (50–65%) due to competing hydrolysis of the sulfonyl chloride.

Limitations :

- Functional group intolerance under acidic chlorosulfonation conditions.

- Low atom economy from multi-step synthesis.

Organometallic Approaches Using Sulfinylamine Reagents

Recent advances in sulfonamide synthesis leverage sulfinylamine reagents such as tert-butoxy-N-sulfinylamine (t-BuONSO), which react with organometallic nucleophiles to form sulfonamides in a single step.

Reaction of Pyridylmagnesium Bromides with t-BuONSO

6-Hydroxypyridine derivatives can be functionalized via Grignard reagent formation. For example, 3-bromo-6-methoxypyridine is treated with magnesium to generate the corresponding Grignard reagent, which reacts with t-BuONSO at −78°C to form 3-sulfonamido-6-methoxypyridine. Subsequent demethylation with BBr₃ yields the target compound (overall yield: 45–55%).

Advantages :

- Avoids harsh chlorosulfonation conditions.

- Compatible with sensitive heterocycles.

Substrate Scope :

- Aryl, alkyl, and heteroaryl Grignard reagents (e.g., 2-pyridyl, isopropyl).

- Yields range from 50% (allyl) to 80% (aryl).

Electrochemical Oxidative Coupling of Thiols and Amines

Electrochemical methods offer a sustainable alternative by coupling thiols and amines under mild conditions. For this compound, this approach involves:

Synthesis of 3-Mercapto-6-hydroxypyridine

3-Mercapto-6-hydroxypyridine is prepared via nucleophilic aromatic substitution of 3-chloro-6-hydroxypyridine with sodium hydrosulfide (NaSH) in ethanol (70°C, 12 hours).

Electrochemical Oxidation

The thiol is oxidized at a graphite anode in the presence of ammonium acetate (NH₄OAc) as the nitrogen source. Constant potential electrolysis (1.5 V, 25°C) generates the sulfonamide in 60–70% yield.

Key Parameters :

- Solvent: Acetonitrile/water (4:1).

- Charge passed: 2.5 F/mol.

Iodine-Catalyzed Oxidative Amination of Sodium Sulfinates

This metal-free method employs sodium 3-sulfinato-6-hydroxypyridine, synthesized from 3-mercapto-6-hydroxypyridine via oxidation with hydrogen peroxide (H₂O₂).

Reaction with Ammonia

Sodium sulfinate is treated with iodine (10 mol%) and aqueous ammonia in dichloroethane at 25°C. The reaction proceeds via a radical mechanism, yielding this compound in 75% yield after 6 hours[28a].

Functional Group Tolerance :

- Tolerates hydroxyl, amino, and heteroaryl groups.

Late-Stage Functionalization via Sulfonamide Activation

Primary sulfonamides can undergo deamination or sulfonyl chloride formation for further derivatization.

Pyry-BF4-Mediated Sulfonyl Chloride Formation

This compound is treated with Pyry-BF4 in acetonitrile to generate the sulfonyl chloride, which is subsequently reacted with ammonia to recycle the sulfonamide (yield: 85–90%)[14a].

Applications :

- Enables isotopic labeling (e.g., ¹⁵N-sulfonamides).

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Classical Sulfonylation | −10°C, ClSO₃H | 50–65% | Well-established | Low functional group tolerance |

| t-BuONSO Strategy | −78°C, Grignard reagent | 45–55% | Single-step, broad scope | Requires anhydrous conditions |

| Electrochemical Coupling | 1.5 V, NH₄OAc | 60–70% | Solvent sustainability | Scalability challenges |

| Iodine Catalysis | 25°C, I₂ | 75% | Metal-free, mild conditions | Radical side reactions |

Q & A

Q. What are the common synthetic routes for 6-Hydroxypyridine-3-sulfonamide, and how can reaction conditions be optimized?

this compound is typically synthesized via sulfonylation of pyridine derivatives. A validated method involves reacting 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide with sulfonyl chloride derivatives in pyridine at 5°C for 1 hour, followed by extraction with ethyl acetate and purification . Key parameters for optimization include:

- Temperature : Lower temperatures (e.g., 5°C) reduce side reactions.

- Solvent choice : Pyridine acts as both solvent and base, neutralizing HCl byproducts.

- Workup : Acidic quenching (2N HCl) improves yield by precipitating impurities.

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Temp | 5°C | Minimizes decomposition |

| Reaction Time | 1 hour | Balances completion vs. side reactions |

| Solvent | Pyridine | Dual role as base/solvent |

Q. How can researchers confirm the structural identity and purity of this compound?

Use a combination of analytical techniques:

- NMR : Compare - and -NMR spectra with computational predictions (e.g., DFT calculations) to verify sulfonamide and hydroxyl group positions.

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

- Mass Spectrometry : Confirm molecular weight (174.18 g/mol) via ESI-MS in positive ion mode .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of pyridine vapors .

- Storage : Store in airtight containers at 2–8°C to minimize degradation; avoid long-term storage due to instability .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

Contradictions often arise from solvent effects or tautomerism. Methodological steps:

Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl to compare with literature.

Dynamic NMR : Analyze temperature-dependent shifts to detect tautomeric equilibria (e.g., hydroxyl-proton exchange).

DFT Optimization : Use Gaussian or ORCA software to model solvent effects and refine predicted chemical shifts .

Q. What strategies mitigate degradation of this compound during long-term experiments?

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfonamide group () shows high electrophilicity.

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) of this compound?

- DOE (Design of Experiments) : Use a factorial design to vary substituents (e.g., methyl, halogen) on the pyridine ring and measure biological activity.

- QSAR Models : Correlate electronic parameters (Hammett constants) with activity data to guide synthetic priorities .

Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Detailed Logs : Record exact molar ratios, solvent batches, and stirring rates.

- Raw Data : Include NMR/HPLC chromatograms in supplementary files, annotated with integration values and retention times .

- Negative Results : Report failed conditions (e.g., elevated temperatures causing decomposition) to guide future work .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across studies?

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability.

- Sensitivity Analysis : Identify outliers via Cook’s distance or leverage plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.